N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Description

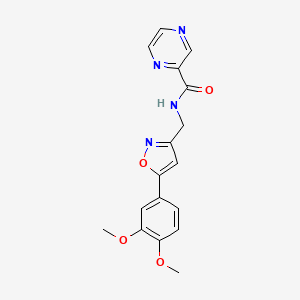

N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group. The methylene bridge connects the isoxazole to a pyrazine-2-carboxamide moiety.

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-23-14-4-3-11(7-16(14)24-2)15-8-12(21-25-15)9-20-17(22)13-10-18-5-6-19-13/h3-8,10H,9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASURBOTXQXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a substitution reaction involving appropriate reagents and conditions.

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones.

Coupling Reactions: The final step involves coupling the isoxazole and pyrazine rings, often using reagents such as boron reagents in Suzuki–Miyaura coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, microwave-assisted synthesis, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Biology: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.

Comparison with Similar Compounds

Structural Analogues: Isoxazole vs. Thiazole Derivatives

Compound : N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide ()

- Key Differences :

- Heterocycle : Thiazole (S and N) vs. isoxazole (O and N).

- Substituent Position : Dimethoxyphenyl at thiazole C4 vs. isoxazole C5.

- Molecular Weight : 342.4 g/mol (thiazole) vs. estimated ~340–350 g/mol (target compound).

- Impact : Thiazole’s sulfur atom increases lipophilicity and may alter metabolic stability compared to isoxazole’s oxygen .

Isoxazole Derivatives with Varied Substituents

Compound : 5-(4-Methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide ()

- Key Differences :

- Substituents : Diazenyl and methylphenyl groups introduce steric bulk and extended conjugation.

- Molecular Weight : ~428 g/mol (higher due to diazenyl group).

- Impact : Diazenyl groups may enhance photochemical reactivity but reduce solubility compared to the target compound’s simpler methyl-pyrazine linkage .

Oxadiazole-Based Analogs with Analgesic Activity

Compounds :

- 3-Chloro-N-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-fluoroaniline

- N-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-methylaniline ()

- Key Differences: Core Heterocycle: 1,3,4-Oxadiazole (two N, one O) vs. isoxazole (one N, one O). Activity: These oxadiazoles exhibited significant antinociceptive activity in mice (50 mg/kg), attributed to hydrogen bonding and electron-donating methoxy groups.

- Impact : The target compound’s isoxazole may confer distinct pharmacokinetic profiles due to reduced ring strain compared to oxadiazole .

Sigma-1 Receptor Ligands with Fluorinated Substituents

Compound: N-(2-((5-((3,4-Difluorophenoxy)methyl)isoxazol-3-yl)oxy)ethyl)-N-methylcyclobutanamine hydrochloride ()

- Key Differences: Substituents: Difluorophenoxy vs. dimethoxyphenyl. Functional Groups: Ether linkage vs. direct methylene attachment.

- Impact : Fluorine atoms enhance lipophilicity and metabolic stability, whereas methoxy groups may improve solubility and π-stacking .

Data Table: Structural and Functional Comparison

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a compound that belongs to the pyrazine family, which has been associated with various biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H16N4O3

- CAS Number : Not specified in the search results.

Research indicates that compounds within the pyrazine family can induce apoptosis in cancer cells by targeting specific pathways. A notable study focused on a related pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), demonstrated that it inhibited cell viability and induced apoptosis in K562 leukemia cells through the modulation of apoptotic markers such as Bax, Bcl2, and Survivin .

Key Findings:

- Apoptosis Induction : The compound led to decreased expression of anti-apoptotic proteins (Bcl2 and Survivin) and increased pro-apoptotic proteins (Bax), suggesting a shift towards apoptosis in treated cells.

- Cell Cycle Arrest : Treatment resulted in cell cycle arrest at the G0/G1 phase, indicating that the compound may prevent cancer cell proliferation .

Biological Activity in Cancer Research

The biological activity of this compound has been explored primarily in the context of cancer treatment. Its structural components suggest potential efficacy against various types of tumors.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have reported on the bioactivity of related compounds within the same chemical family. For instance:

- Study on 2-mOPP : This study demonstrated an IC50 value of 25 μM for inducing apoptosis in K562 cells after 72 hours of treatment. The compound was effective at various concentrations (20–120 μM), leading to significant morphological changes indicative of apoptosis .

- Mechanistic Insights : The study highlighted that the expression levels of key apoptotic genes were altered significantly post-treatment, providing insights into how similar compounds might function therapeutically against leukemia .

Potential Therapeutic Applications

Given its biological activity, this compound could have several therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis and inhibit cell proliferation suggests potential use as an anticancer agent.

- Targeted Therapy : Further research may explore its efficacy against specific cancer types or in combination with other therapeutic agents.

Q & A

Basic: What are the common synthetic routes for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide, and what experimental parameters are critical for yield optimization?

The synthesis typically involves coupling reactions between isoxazole and pyrazine moieties. A general method includes:

- Step 1 : Reacting 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid derivatives with a methylamine linker under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Subsequent condensation with pyrazine-2-carboxylic acid using coupling agents like EDC/HOBt.

Key parameters for yield optimization include: - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Room temperature avoids side reactions in initial steps, while heating (40–60°C) improves coupling efficiency.

- Stoichiometric ratios : A 1.1:1 molar excess of alkylating agents (e.g., RCH₂Cl) minimizes unreacted intermediates .

Advanced: How do aryl substituents on the isoxazole ring influence the compound’s bioactivity, and what methodologies are used to validate these effects?

The 3,4-dimethoxyphenyl group enhances electron density, potentially improving binding to hydrophobic enzyme pockets. To validate substituent effects:

- Comparative SAR studies : Synthesize analogs with substituents like chloro, nitro, or trifluoromethyl at the phenyl ring.

- Molecular docking : Use tools like AutoDock Vina to compare binding affinities with target proteins (e.g., kinases or oxidoreductases).

- Bioassays : Test inhibition rates in enzyme-linked assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) .

Unexpectedly, bulky substituents at the 4-position of the phenyl ring may reduce solubility, requiring co-solvents like DMSO in biological testing .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- ¹H/¹³C NMR : Confirm regiochemistry of the isoxazole-pyrazine linkage. For example, the methylene bridge (CH₂) between isoxazole and pyrazine appears as a singlet at δ 4.2–4.5 ppm .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).

Contradictions arise from solvent impurities or tautomerism. Resolution strategies: - Drying protocols : Use molecular sieves for hygroscopic intermediates.

- Variable-temperature NMR : Detect dynamic equilibria in solution .

Advanced: How can researchers address contradictory bioactivity data reported for this compound across different studies?

Contradictions often stem from:

- Assay variability : Normalize data using internal controls (e.g., reference inhibitors) and replicate experiments across labs.

- Cellular permeability differences : Use logP calculations (e.g., >3 indicates membrane permeability) and adjust assay media with permeability enhancers (e.g., cyclodextrins).

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes, NADPH cofactor) to identify rapid degradation pathways .

A 2022 study resolved discrepancies by correlating IC₅₀ values with compound purity (HPLC ≥95%) and excluding batches with oxidized byproducts .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

- Lipinski’s Rule of Five : Use SwissADME to predict oral bioavailability (e.g., molecular weight <500, logP <5).

- Solubility : Employ ALOGPS 2.1 for aqueous solubility estimates; values <0.1 mg/mL suggest formulation challenges.

- pKa prediction : ADMET Predictor estimates ionizable groups (e.g., pyrazine nitrogen pKa ~1.5–2.5) .

Advanced: What strategies are effective for resolving low crystallinity during X-ray diffraction studies of this compound?

Low crystallinity arises from conformational flexibility in the methylene linker. Mitigation approaches:

- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice packing.

- Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions promotes ordered crystal growth.

- Halogen substitution : Introduce bromine at the pyrazine ring to enhance heavy-atom contrast .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days.

- Analytical monitoring : Track decomposition via HPLC (C18 column, acetonitrile/water gradient). Major degradation products often include hydrolyzed amides or oxidized isoxazole rings .

- Storage recommendations : Anhydrous conditions (argon atmosphere) at –20°C for long-term stability .

Advanced: What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure competitive vs. non-competitive inhibition.

- Metabolite profiling : LC-MS/MS identifies hydroxylated or demethylated metabolites.

- Docking simulations : Map the compound’s orientation in CYP active sites to predict drug-drug interaction risks .

Basic: What safety precautions are critical during laboratory handling of this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of DMF vapors.

- First aid : For skin contact, wash with 10% aqueous ethanol; for eye exposure, rinse with saline for 15 minutes .

Advanced: How can scale-up challenges (e.g., low yields in multi-gram syntheses) be addressed using process chemistry principles?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic coupling steps.

- Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching in cross-coupling reactions.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.